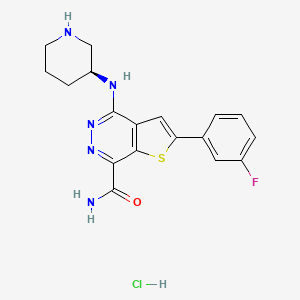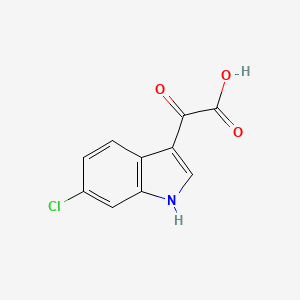
Chk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chk-IN-1 is a dual inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2) with antiproliferative activity. This compound is primarily used in scientific research to study cell cycle regulation and DNA damage response mechanisms .
Preparation Methods
The synthesis of Chk-IN-1 involves multiple steps, including the formation of thieno[2,3-d]pyridazine-7-carboxamide and its subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Chk-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used .
Scientific Research Applications
Chk-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of checkpoint kinases and their role in cell cycle regulation.
Biology: Researchers use this compound to investigate DNA damage response mechanisms and the effects of kinase inhibition on cellular processes.
Medicine: this compound is explored for its potential in cancer therapy, particularly in sensitizing cancer cells to DNA-damaging agents.
Industry: While its industrial applications are limited, this compound serves as a valuable tool in drug discovery and development
Mechanism of Action
Chk-IN-1 exerts its effects by inhibiting checkpoint kinase 1 and checkpoint kinase 2. These kinases play crucial roles in the DNA damage response and cell cycle regulation. By inhibiting these kinases, this compound prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Chk-IN-1 is unique due to its dual inhibition of checkpoint kinase 1 and checkpoint kinase 2. Similar compounds include:
Rabusertib: An inhibitor of checkpoint kinase 1 with potential chemopotentiating activity.
CCT245737: An orally active and selective checkpoint kinase 1 inhibitor.
Prexasertib: An ATP-competitive checkpoint kinase 1 inhibitor with antineoplastic activity.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.
Properties
Molecular Formula |
C18H19ClFN5OS |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-[[(3S)-piperidin-3-yl]amino]thieno[2,3-d]pyridazine-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18FN5OS.ClH/c19-11-4-1-3-10(7-11)14-8-13-16(26-14)15(17(20)25)23-24-18(13)22-12-5-2-6-21-9-12;/h1,3-4,7-8,12,21H,2,5-6,9H2,(H2,20,25)(H,22,24);1H/t12-;/m0./s1 |
InChI Key |
UQMQCIABCNUZPU-YDALLXLXSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl |
Canonical SMILES |
C1CC(CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/no-structure.png)


![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)

![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)
